molecular formula C8H18N2O B2746820 1-(3-Methylpiperazin-1-yl)propan-2-ol CAS No. 1513553-41-7

1-(3-Methylpiperazin-1-yl)propan-2-ol

Cat. No.: B2746820
CAS No.: 1513553-41-7
M. Wt: 158.245
InChI Key: HMDZCMMVIPVAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylpiperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is characterized by the presence of a piperazine ring substituted with a methyl group and a propanol chain. This compound is of interest in various fields due to its unique chemical structure and properties.

Scientific Research Applications

1-(3-Methylpiperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylpiperazin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylpiperazine with propylene oxide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to certain targets, while the propanol chain can influence its solubility and bioavailability .

Comparison with Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)propan-2-ol
  • 1-(3-Ethylpiperazin-1-yl)propan-2-ol
  • 1-(3-Methylpiperidin-1-yl)propan-2-ol

Comparison: 1-(3-Methylpiperazin-1-yl)propan-2-ol is unique due to the specific positioning of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .

Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-5-10(4-3-9-7)6-8(2)11/h7-9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDZCMMVIPVAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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